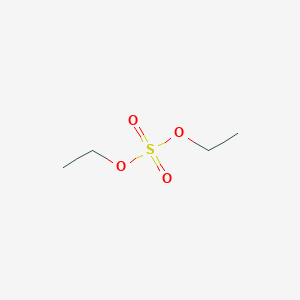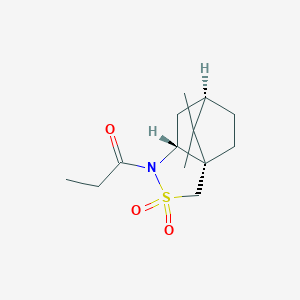
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid, also known as Myr-HO-EDA-BAPTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism Of Action
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA works by chelating calcium ions. Calcium ions are important signaling molecules in cells, and their concentration is tightly regulated. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA binds to calcium ions, preventing them from interacting with other molecules in the cell. This can be used to study the role of calcium signaling in various cellular processes.
Biochemical And Physiological Effects
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been shown to have biochemical and physiological effects in cells. It has been used to study the role of calcium signaling in muscle contraction, neurotransmitter release, and gene expression. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has also been used to study the effects of calcium signaling on cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has several advantages for lab experiments. It is a calcium chelator that can be used to study calcium signaling in cells. It is also membrane-permeable, which allows it to enter cells and interact with intracellular calcium ions. However, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has some limitations. It can be toxic to cells at high concentrations, and it can also interfere with other signaling pathways in cells.
Future Directions
For research include studying the effects of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA on different cell types and in different physiological contexts, developing new calcium chelators, and using N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA as a tool to study the role of calcium signaling in disease processes.
Synthesis Methods
The synthesis of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA involves several steps. First, 2-hydroxyethylamine is reacted with 1,8-dioxotriethylenetetramine to form N,N-bis(2-hydroxyethyl)-1,8-dioxotriethylenetetramine. Next, this compound is reacted with N-(2-bromoethyl)-myristamide to form N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine. Finally, this compound is reacted with BAPTA to form N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA.
Scientific Research Applications
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been studied for its potential applications in scientific research. It is a calcium chelator that can be used to study calcium signaling in cells. Calcium signaling is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By chelating calcium, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA can be used to study the role of calcium signaling in these processes.
properties
CAS RN |
138420-02-7 |
|---|---|
Product Name |
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
Molecular Formula |
C32H56N4O13 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C32H56N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(48)49-19-17-34(21-27(39)36(24-30(44)45)25-31(46)47)15-14-33(16-18-37)20-26(38)35(22-28(40)41)23-29(42)43/h37H,2-25H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChI Key |
FLQUOGJSSXUQCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Other CAS RN |
138420-02-7 |
synonyms |
Gd-MHE-DTTA MHE-DTTA N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)



